N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-25-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-23-18(24-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFYFFRKUJKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which can be synthesized through a cyclization reaction involving a diol and a ketone . This intermediate is then reacted with an oxalyl chloride to form the oxalamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxalamide moiety may interact with enzymes or receptors, while the thioether group could modulate the compound’s reactivity and binding affinity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues with Spiro-Dioxolane Moieties
Several oxalamides share the N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) backbone but differ in their N2 substituents:
Notes:
Functional Analogues in Flavoring and Pharmacology
(a) Umami Flavoring Agents
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A potent umami agonist with a pyridin-2-yl group. Its oxalamide core mimics glutamate’s binding to TAS1R1/TAS1R3 receptors. Unlike the target compound, S336 lacks a spirocyclic system but includes aromatic and heteroaromatic groups for receptor activation .
- NOEL Values: Structurally related oxalamides (e.g., N2-(pyridin-2-yl) derivatives) exhibit a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, suggesting a high safety margin for flavoring applications .
(b) Pharmaceutical Candidates
- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c): Features fluorinated substituents and a pyridinyloxy group. The trifluoromethyl group enhances metabolic resistance and bioavailability compared to non-fluorinated analogues .
- Compound 16 (N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Synthesized with a 23% dimer impurity, highlighting challenges in oxalamide synthesis. The hydroxyl and methoxy groups may facilitate hydrogen bonding in target proteins .
(b) Spectral Data
- FTIR and NMR : Oxalamides consistently show carbonyl stretches near 1679–1709 cm⁻¹ (C=O) and NH stretches at 3317–3675 cm⁻¹. Aromatic protons in 1H NMR appear between δ6.86–7.97 ppm, while spiro-dioxolane methylenes resonate at δ3.5–4.0 ppm .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the modulation of specific molecular targets within biological systems.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 332.4 g/mol. The presence of the dioxaspiro structure enhances its stability and reactivity, while the oxalamide moiety is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 900006-65-7 |
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in signal transduction pathways. The specific mechanism of action remains under investigation, but it is believed to involve:
- Receptor Binding : The compound may bind to serotonin receptors, specifically the 5-HT1A receptor, which is implicated in mood regulation and anxiety responses .
- Kinase Inhibition : It has been suggested that this compound may inhibit specific kinases, such as Receptor Interacting Protein Kinase 1 (RIPK1), which plays a role in necroptosis and inflammation.
Case Studies and Experimental Findings
- Serotonin Receptor Agonism : A study demonstrated that derivatives of compounds similar to this compound exhibited significant agonistic activity at the 5-HT1A receptor, indicating potential applications in treating anxiety and depression .
- Antinociceptive Activity : In animal models, compounds related to this oxalamide showed promising antinociceptive effects in the mouse formalin test, suggesting potential for pain management therapies .
- Pharmacokinetic Properties : Theoretical studies on absorption, distribution, metabolism, excretion (ADME), and permeability through blood-brain barrier (BBB) indicated favorable profiles for neuroprotective applications .
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations should focus on:
- Detailed pharmacological profiling.
- Identification of additional molecular targets.
- Exploration of potential therapeutic applications across various fields such as neurology and pain management.
Q & A
Q. Basic
- 1H/13C-NMR : Key for confirming substituent connectivity. For example, the methylthio group (δ ~2.5 ppm in 1H-NMR) and spirocyclic carbons (δ 56–142 ppm in 13C-NMR) .
- FTIR : Detects carbonyl stretches (~1679–1709 cm⁻¹) and N-H bonds (~3317 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?
Q. Advanced
- Stoichiometry : Use excess oxalyl chloride (2.0–2.5 eq.) to drive the reaction to completion .
- Temperature control : Reflux in dioxane (~100°C) improves reactivity but may require monitoring decomposition (e.g., TLC) .
- Catalysis : Add triethylamine or DMAP to enhance nucleophilic coupling efficiency .
Yields vary significantly (15–73% in similar syntheses ), emphasizing the need for iterative optimization.
What strategies are recommended for analyzing contradictory NMR data in the structural elucidation of spirocyclic compounds?
Q. Advanced
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in complex spiro systems (e.g., 1,4-dioxaspiro[4.5]decane) .
- Deuterated solvents : DMSO-d6 or CDCl3 reduces solvent interference .
- Variable-temperature NMR : Identifies dynamic conformational changes in the spirocyclic moiety .
How does the presence of the 1,4-dioxaspiro[4.5]decane moiety influence the compound's physicochemical properties?
Q. Advanced
- Solubility : The spirocyclic ether enhances hydrophilicity compared to purely aliphatic analogs .
- Conformational rigidity : Restricts rotation, potentially improving binding specificity in biological assays .
- Stability : The dioxolane ring may hydrolyze under acidic conditions, requiring stability studies in buffer solutions .
What computational methods are suitable for predicting the biological activity or binding affinity of this compound?
Q. Advanced
- Molecular docking : Models interactions with target proteins (e.g., using AutoDock Vina) .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the methylthio and oxalamide groups .
- QSAR : Correlates substituent variations (e.g., spiro ring size) with activity trends .
How can researchers assess the hydrolytic stability of the oxalamide linkage under different pH conditions?
Q. Advanced
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC .
- Kinetic analysis : Calculate half-life (t½) using Arrhenius plots at elevated temperatures .
- Mass spectrometry : Identify hydrolysis products (e.g., free amines or carboxylic acids) .
What are the key challenges in purifying this compound, and how can they be addressed?
Q. Basic
- Co-elution issues : Use gradient elution in silica chromatography (e.g., 5–20% MeOH in DCM) .
- Low solubility : Recrystallize from acetone/hexane mixtures .
- Impurity removal : Employ preparative HPLC with C18 columns for polar byproducts .
How do structural modifications (e.g., varying the spirocyclic system or substituents) affect the compound's reactivity and interaction with biological targets?
Q. Advanced
- Spiro ring size : Larger rings (e.g., 1,4-dioxaspiro[4.6]decane) may alter steric hindrance and solubility .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring modulate hydrogen-bonding capacity .
- Methylthio vs. methoxy : The S-methyl group enhances lipophilicity and potential thiol-mediated interactions .
What experimental approaches can elucidate the role of the methylthio group in modulating the compound's electronic properties?
Q. Advanced
- UV-Vis spectroscopy : Compare absorbance shifts in analogs with/without the methylthio group .
- Cyclic voltammetry : Measures redox activity influenced by sulfur’s electron-donating effects .
- SC-XRD : Resolves sulfur’s contribution to molecular packing and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
